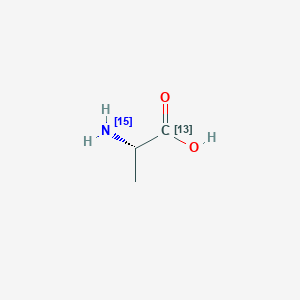

L-Alanine-1-13C,15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H7NO2 |

|---|---|

Molecular Weight |

91.08 g/mol |

IUPAC Name |

(2S)-2-(15N)azanyl(113C)propanoic acid |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i3+1,4+1 |

InChI Key |

QNAYBMKLOCPYGJ-WGVUESGYSA-N |

Isomeric SMILES |

C[C@@H]([13C](=O)O)[15NH2] |

Canonical SMILES |

CC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Isotopic Purity Analysis of L-Alanine-1-13C,15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of L-Alanine-1-13C,15N, a stable isotope-labeled amino acid crucial for metabolic research, proteomics, and drug development.[] The incorporation of stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) allows researchers to trace the metabolic fate of alanine and quantify its presence in biological systems with high precision using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][]

Synthesis of this compound

The production of this compound can be achieved through two primary methodologies: enzymatic synthesis and chemical synthesis. Each approach offers distinct advantages regarding stereospecificity, yield, and scalability.

Enzymatic Synthesis

Enzymatic synthesis is highly valued for its stereospecificity, typically yielding the desired L-enantiomer exclusively. A common method involves the reductive amination of a ¹³C-labeled pyruvate precursor using an amino acid dehydrogenase.[4][5]

The key enzyme, L-Alanine Dehydrogenase (AlaDH), catalyzes the conversion of pyruvate to L-alanine. To produce this compound, the reaction utilizes sodium pyruvate-¹³C₁ as the carbon source and ¹⁵N-labeled ammonium chloride as the nitrogen source. A cofactor regeneration system, such as glucose and glucose dehydrogenase (GlcDH), is employed to continuously recycle the NADH required for the reaction. This method is efficient, operates under mild conditions, and results in high yields of the L-amino acid.

Chemical Synthesis

Chemical synthesis provides a versatile and scalable route for producing isotopically labeled amino acids. A common approach is a modified Strecker synthesis. This process begins with ¹³C-labeled potassium cyanide (K¹³CN) and ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl). These are reacted with acetaldehyde to form an aminonitrile intermediate, which is subsequently hydrolyzed under acidic conditions to yield the racemic D,L-Alanine-1-¹³C,¹⁵N. An additional enzymatic resolution or chiral chromatography step is required to isolate the desired L-enantiomer.

Isotopic Purity Analysis

Determining the isotopic enrichment and chemical purity is a critical quality control step. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Techniques Comparison

| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |

| Principle | Measures mass-to-charge ratio to determine isotopic composition. | Measures magnetic properties of atomic nuclei to identify chemical environment and abundance. |

| Sensitivity | High (picomole to femtomole range). | Lower (micromole to millimole range). |

| Information | Provides isotopic enrichment and confirms mass shift. | Provides positional isotope information and structural confirmation. |

| Sample Prep | Often requires derivatization for GC-MS to increase volatility. | Minimal, sample is dissolved in a deuterated solvent. |

| Throughput | Generally higher, especially with autosamplers. | Can be time-consuming due to longer acquisition times for ¹³C. |

Isotopic Purity Analysis Workflow

The accurate assessment of isotopic purity involves a structured workflow, from sample preparation to data analysis and calculation of enrichment levels.

Quantitative Data Summary

Commercially available labeled L-Alanine products serve as benchmarks for synthesis goals. The data below is compiled from various suppliers and represents typical specifications.

| Product Name | Isotopic Labeling | Isotopic Purity (Atom %) | Chemical Purity |

| L-Alanine-1-¹³C | ¹³C at C1 position | ≥99% ¹³C | ≥98% |

| L-Alanine-¹³C₃,¹⁵N | Uniform ¹³C, ¹⁵N | ≥98% ¹³C, ≥98% ¹⁵N | ≥98% |

| L-Alanine-1-¹³C, ¹⁵N | ¹³C at C1, ¹⁵N | ≥99% ¹³C, ≥98% ¹⁵N | ≥98% |

| L-Alanine-2-¹³C, ¹⁵N | ¹³C at C2, ¹⁵N | ≥99% ¹³C, ≥98% ¹⁵N | ≥98% |

Detailed Experimental Protocols

Protocol 1: Enzymatic Synthesis of L-Alanine-1-¹³C,¹⁵N

Materials:

-

Sodium Pyruvate-1-¹³C

-

¹⁵NH₄Cl (≥99 atom % ¹⁵N)

-

L-Alanine Dehydrogenase (AlaDH) from Bacillus subtilis

-

Glucose Dehydrogenase (GlcDH)

-

NADH (β-Nicotinamide adenine dinucleotide, reduced form)

-

D-Glucose

-

Tris-HCl buffer (pH 8.0)

-

Cation exchange resin (e.g., Dowex 50W-X8)

Procedure:

-

Prepare a reaction mixture in Tris-HCl buffer containing Sodium Pyruvate-1-¹³C (e.g., 100 mM), ¹⁵NH₄Cl (150 mM), D-Glucose (120 mM), and a catalytic amount of NADH.

-

Initiate the reaction by adding AlaDH and GlcDH to the mixture.

-

Maintain the reaction at a constant temperature (e.g., 30-37°C) and pH (8.0) with gentle agitation for 12-24 hours.

-

Monitor the reaction progress by HPLC or by measuring the consumption of NADH spectrophotometrically.

-

Once the reaction is complete, terminate it by adding hydrochloric acid to lower the pH to ~2-3, which precipitates the enzymes.

-

Centrifuge the mixture to remove the precipitated enzymes.

-

Load the supernatant onto a cation exchange column (H⁺ form).

-

Wash the column with deionized water to remove unreacted starting materials and glucose.

-

Elute the L-Alanine-1-¹³C,¹⁵N product using an ammonia solution (e.g., 2 M NH₄OH).

-

Collect the fractions containing the amino acid, pool them, and lyophilize to obtain the purified product.

Protocol 2: Isotopic Purity Analysis by ¹³C NMR

Materials:

-

L-Alanine-1-¹³C,¹⁵N sample

-

Deuterium oxide (D₂O)

-

NMR tubes

Procedure:

-

Accurately weigh and dissolve a sample of L-Alanine-1-¹³C,¹⁵N (typically 5-10 mg) in D₂O (~0.6 mL).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire a quantitative ¹³C NMR spectrum. Use a long relaxation delay (e.g., 5 times the longest T1) and inverse-gated proton decoupling to ensure accurate integration.

-

Data Analysis:

-

Identify the signal corresponding to the enriched carboxyl carbon (C1), which will appear around 175-180 ppm. This peak will be a doublet due to one-bond coupling with ¹⁵N.

-

Identify the signals for the natural abundance ¹³C carbons of the methyl group (C3, ~17 ppm) and the alpha-carbon (C2, ~50 ppm).

-

Integrate the area of the enriched C1 signal (I_C1) and the natural abundance C3 signal (I_C3).

-

Calculate the ¹³C isotopic enrichment using the following formula, accounting for the 1.1% natural abundance of ¹³C:

-

Atom % ¹³C = [ (I_C1) / (I_C1 + I_C3) ] * 100 (This is a simplified approach; precise quantification requires comparison with a known standard). A more direct calculation compares the integral of the enriched C1 signal to the integrals of the natural abundance signals of other carbons in the molecule.

-

-

Protocol 3: Isotopic Purity Analysis by GC-MS

Materials:

-

L-Alanine-1-¹³C,¹⁵N sample

-

Derivatization reagents (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

-

Anhydrous solvent (e.g., Acetonitrile)

-

GC-MS system

Procedure:

-

Derivatization:

-

Place a small amount of the dried sample (~100 µg) in a reaction vial.

-

Add the derivatization reagent and solvent.

-

Heat the mixture (e.g., at 70°C for 30 minutes) to form the volatile TBDMS derivative of alanine.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS.

-

Use a suitable temperature program to separate the analyte from any impurities on the GC column.

-

The mass spectrometer will acquire mass spectra across the eluting peak.

-

-

Data Analysis:

-

Examine the mass spectrum of the derivatized alanine peak.

-

The unlabeled L-Alanine derivative will have a specific molecular ion (M⁺) and characteristic fragment ions.

-

The L-Alanine-1-¹³C,¹⁵N derivative will have a mass shift of +2 Da (one ¹³C and one ¹⁵N) compared to the unlabeled version.

-

Calculate the isotopic enrichment by determining the relative abundance of the ion corresponding to the labeled molecule (M+2) versus the unlabeled molecule (M).

-

% Enrichment = [Abundance(M+2)] / [Abundance(M) + Abundance(M+2)] * 100.

-

-

References

An In-depth Technical Guide to L-Alanine-1-13C,15N: Properties and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of L-Alanine-1-13C,15N, a stable isotope-labeled amino acid crucial for metabolic research and drug development. This document details its core characteristics, provides established experimental protocols for its analysis, and visualizes key metabolic and experimental workflows.

Core Chemical and Physical Properties

This compound is a non-essential amino acid where the carbon atom at the C1 position is replaced with its stable isotope, ¹³C, and the nitrogen atom of the amino group is replaced with its stable isotope, ¹⁵N. This dual labeling makes it a powerful tracer for metabolic flux analysis, allowing researchers to simultaneously track carbon and nitrogen pathways.

Summary of Quantitative Data

| Property | Value | Reference |

| Molecular Formula | C₂¹³CH₇¹⁵NO₂ | [1] |

| Molecular Weight | 91.08 g/mol | [1] |

| Isotopic Enrichment | ≥98 atom % ¹⁵N, ≥99 atom % ¹³C | [1] |

| Physical State | Solid | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 314.5 °C (decomposes) | |

| Optical Activity | [α]25/D +14.5°, c = 2 in 1 M HCl | |

| Solubility | Soluble in water. | |

| CAS Number | 141794-74-3 |

Experimental Protocols

The analysis of this compound and its metabolic products is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques allow for the precise identification and quantification of isotopologues, providing insights into metabolic pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique to determine the structure and dynamics of molecules. For isotopically labeled compounds like this compound, NMR can provide detailed information about the position of the labels.

1. Sample Preparation:

A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.

-

Dissolve a known quantity of this compound in a deuterated solvent (e.g., D₂O) to a final concentration suitable for the spectrometer (typically 1-10 mM).

-

Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

-

Transfer the solution to a high-quality NMR tube.

2. ¹³C NMR Spectroscopy Protocol:

This experiment directly observes the ¹³C nucleus.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a ¹³C-sensitive probe.

-

Parameters:

-

Pulse Program: A standard single-pulse ¹³C experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Number of Scans (ns): Dependent on the sample concentration, typically ranging from 128 to 1024 scans for good signal-to-noise.

-

Relaxation Delay (d1): A delay of 1-5 seconds is recommended to allow for full relaxation of the ¹³C nuclei.

-

Spectral Width (sw): A spectral width of approximately 200 ppm, centered around 100 ppm, is sufficient to cover the expected chemical shifts.

-

-

Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the internal standard.

-

Integrate the peak corresponding to the ¹³C-labeled carboxyl group.

-

3. 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) Spectroscopy Protocol:

This experiment correlates the chemical shifts of the ¹⁵N nucleus with its attached proton, providing information on the nitrogen environment.

-

Instrument: A high-field NMR spectrometer equipped with a probe capable of performing inverse-detected experiments.

-

Parameters:

-

Pulse Program: A standard HSQC pulse sequence with water suppression (e.g., hsqcetf3gpsi on Bruker instruments).

-

Number of Scans (ns): Typically 8 to 64 scans per increment.

-

Number of Increments (in t1): 128 to 256 increments in the indirect dimension to achieve adequate resolution.

-

Spectral Widths (sw): Approximately 12 ppm in the ¹H dimension and 30-40 ppm in the ¹⁵N dimension.

-

-

Processing:

-

Apply Fourier transformation in both dimensions.

-

Phase correct the 2D spectrum.

-

Reference the spectrum. The resulting spectrum will show a correlation peak between the amide proton and the ¹⁵N nucleus.

-

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to measure the mass-to-charge ratio of ions. It is widely used in metabolomics to quantify the incorporation of stable isotopes into metabolites.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

GC-MS is suitable for the analysis of volatile and thermally stable compounds. Amino acids require derivatization to increase their volatility.

-

Sample Preparation and Derivatization:

-

Hydrolysis (for protein-bound alanine): If analyzing alanine from protein, hydrolyze the protein using 6 M HCl at 110°C for 24 hours.

-

Drying: Dry the sample completely under a stream of nitrogen.

-

Derivatization: A common method is silylation. Add a silylation reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the dried sample and heat at 70-100°C to complete the reaction.

-

-

GC-MS Analysis:

-

Gas Chromatograph:

-

Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp to a final temperature (e.g., 280°C).

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Can be operated in full scan mode to identify all ions or in Selected Ion Monitoring (SIM) mode for higher sensitivity and quantification of specific isotopologues.

-

-

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol:

LC-MS/MS is a highly sensitive and specific method for quantifying amino acids in complex biological matrices like plasma without the need for derivatization.

-

Sample Preparation:

-

Protein Precipitation: For plasma samples, precipitate proteins by adding a deproteinizing agent like sulfosalicylic acid or a cold organic solvent (e.g., methanol or acetonitrile).

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

-

Supernatant Collection: Collect the supernatant containing the amino acids.

-

Internal Standard: Add a known amount of an isotopically labeled internal standard mixture. For quantifying this compound incorporation, unlabeled L-Alanine of a known concentration can be used as an internal standard.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatograph:

-

Column: An amino acid analysis column, such as an Intrada Amino Acid column.

-

Mobile Phase: A gradient elution using an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: Typically in the range of 0.2-0.6 mL/min.

-

-

Tandem Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. The MRM transitions for the parent and fragment ions of both the labeled and unlabeled alanine are monitored.

-

-

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and pathways relevant to the use of this compound.

Caption: Generalized workflow for a ¹³C and ¹⁵N metabolic flux analysis experiment.

Caption: Metabolic pathways traced using L-Alanine-1-¹³C,¹⁵N.

This technical guide provides foundational knowledge and practical protocols for the effective use of this compound in research and development. The inherent stability and specific labeling of this compound make it an invaluable tool for elucidating complex biological processes.

References

The Principle and Application of L-Alanine-1-13C,15N as a Metabolic Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable tool in metabolic research, providing a dynamic view of cellular biochemistry that static metabolite measurements cannot offer. By introducing molecules labeled with heavy, non-radioactive isotopes into a biological system, researchers can track the transformation of these molecules through metabolic pathways. This technique, often coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allows for the quantification of metabolic fluxes and the elucidation of pathway activities under various physiological and pathological conditions.

L-Alanine, a non-essential amino acid, occupies a central position in metabolism, linking carbohydrate and protein metabolism through its reversible conversion to pyruvate. The use of L-Alanine labeled with both Carbon-13 (¹³C) at the first carbon (the carboxyl group) and Nitrogen-15 (¹⁵N) at the amino group, L-Alanine-1-¹³C,¹⁵N, provides a powerful and nuanced tool to simultaneously trace the fate of both the carbon skeleton and the amino nitrogen. This dual-labeling strategy offers unique insights into the interconnectedness of carbon and nitrogen metabolism, making it particularly valuable for studies in areas such as gluconeogenesis, the tricarboxylic acid (TCA) cycle, and amino acid transamination and deamination. This technical guide will delve into the core principles of using L-Alanine-1-¹³C,¹⁵N as a metabolic tracer, provide detailed experimental protocols, and present quantitative data from relevant studies.

Core Principles of L-Alanine-1-13C,15N Tracing

The utility of L-Alanine-1-¹³C,¹⁵N as a metabolic tracer stems from the distinct metabolic fates of its labeled carbon and nitrogen atoms. Upon entering a cell, L-Alanine can undergo several key transformations:

-

Transamination: The ¹⁵N-labeled amino group can be transferred to an α-keto acid, most commonly α-ketoglutarate, by the enzyme alanine aminotransferase (ALT). This reaction produces unlabeled pyruvate and ¹⁵N-labeled glutamate. The ¹⁵N label can then be further traced as it is incorporated into other amino acids and nitrogen-containing compounds.

-

Deamination: The ¹⁵N-labeled amino group can be removed, contributing to the cellular ammonia pool and subsequently to the urea cycle for excretion.

-

Carbonyl Carbon Fate: The ¹³C-labeled carboxyl group of alanine is lost as ¹³CO₂ if the resulting pyruvate is decarboxylated by the pyruvate dehydrogenase complex to form acetyl-CoA. This ¹³CO₂ can be measured in expired air in in vivo studies or in the headspace of cell cultures. Alternatively, the ¹³C-labeled pyruvate can be carboxylated by pyruvate carboxylase to form ¹³C-labeled oxaloacetate, a key intermediate in the TCA cycle and a precursor for gluconeogenesis.

By tracking the incorporation of ¹³C and ¹⁵N into various downstream metabolites, researchers can dissect the relative activities of these pathways.

Key Metabolic Pathways Traced with this compound

The dual labels in L-Alanine-1-¹³C,¹⁵N allow for the simultaneous investigation of several critical metabolic pathways.

Gluconeogenesis

L-Alanine is a primary substrate for gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, particularly in the liver. The ¹³C label from L-Alanine-1-¹³C,¹⁵N will be incorporated into glucose, allowing for the quantification of alanine's contribution to hepatic glucose production.

Tricarboxylic Acid (TCA) Cycle

The carbon skeleton of alanine enters the TCA cycle as pyruvate. The ¹³C label can be tracked through the intermediates of the TCA cycle, providing insights into cycle flux and the anaplerotic and cataplerotic reactions that replenish and remove TCA cycle intermediates.

Amino Acid Metabolism

The ¹⁵N label allows for the tracing of nitrogen through transamination reactions. The transfer of the ¹⁵N from alanine to glutamate is a key node in cellular nitrogen metabolism, and the subsequent distribution of this ¹⁵N to other amino acids and nitrogenous compounds can be monitored.

Experimental Workflows and Protocols

The successful application of L-Alanine-1-¹³C,¹⁵N as a metabolic tracer requires careful experimental design and execution. The general workflow involves introducing the tracer, quenching metabolic activity, extracting metabolites, and analyzing the isotopic enrichment of target compounds.

A Technical Guide to L-Alanine-1-13C,15N: Commercial Availability, Cost, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial landscape for L-Alanine-1-13C,15N, a stable isotope-labeled amino acid crucial for advanced research in metabolomics, proteomics, and drug development. This guide details its commercial suppliers, current costs, and provides insights into its application through a generalized experimental protocol and visualization of relevant metabolic pathways.

Commercial Suppliers and Cost

The acquisition of high-purity this compound is critical for obtaining reliable and reproducible experimental data. Several reputable commercial suppliers offer this and other isotopically labeled compounds. The cost can vary based on the level of isotopic enrichment, chemical purity, and quantity. Below is a summary of key suppliers and their current offerings.

| Supplier | Product Description | Catalog Number (Example) | Purity | Quantity | Price (USD) |

| Cambridge Isotope Laboratories | L-Alanine (¹³C₃, 99%; ¹⁵N, 99%) | CNLM-534-H-0.1 | 99% (¹³C), 99% (¹⁵N) | 0.1 g | $955 |

| L-ALANINE (13C3, 99%; 15N, 99%) | 202407-38-3 | 99% (¹³C), 99% (¹⁵N) | 0.25 g | $1,630.56[1] | |

| Sigma-Aldrich | This compound | 608025 | 99 atom % 13C, 98 atom % 15N | - | Varies |

| MedChemExpress | This compound | HY-N0229S | >98% | 25 mg | $287 |

| This compound | HY-N0229S | >98% | 50 mg | $487 | |

| This compound | HY-N0229S | >98% | 100 mg | $787 |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Core Applications in Research

This compound is a powerful tool in metabolic research, primarily utilized as a tracer in metabolic flux analysis (MFA). By introducing this labeled amino acid into biological systems, researchers can track the metabolic fate of both the carbon and nitrogen atoms of alanine, providing detailed insights into the dynamics of various metabolic pathways. Key applications include:

-

Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic reactions within a cell or organism.

-

Proteomics: Studying protein synthesis, turnover, and post-translational modifications.

-

Drug Development: Investigating the mechanism of action of drugs and their effects on cellular metabolism.

-

Cancer Research: Elucidating the metabolic reprogramming that occurs in cancer cells to support their rapid proliferation.

Experimental Protocol: A Generalized Workflow for Metabolic Labeling

While specific experimental conditions will vary depending on the research question and the biological system under investigation, the following protocol outlines a general workflow for a metabolic labeling experiment using this compound in cell culture.

1. Cell Culture and Labeling:

-

Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of labeling.

-

Media Preparation: Prepare a custom culture medium that is deficient in unlabeled L-alanine. Supplement this medium with a known concentration of this compound. The concentration will depend on the specific experimental goals.

-

Labeling: Remove the standard culture medium from the cells, wash with phosphate-buffered saline (PBS), and replace it with the labeling medium. Incubate the cells for a predetermined period to allow for the uptake and incorporation of the labeled alanine into cellular metabolites and proteins. The duration of labeling is a critical parameter and should be optimized based on the turnover rate of the pathways being studied.

2. Metabolite Extraction:

-

Quenching Metabolism: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly quench metabolism. This is typically achieved by aspirating the labeling medium and immediately adding a cold solvent, such as 80% methanol pre-chilled to -80°C.

-

Cell Lysis and Extraction: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube. Vortex thoroughly to ensure complete lysis and metabolite extraction.

-

Protein Precipitation: Incubate the samples at -20°C for at least one hour to precipitate proteins.

-

Supernatant Collection: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated protein and cell debris. Carefully collect the supernatant, which contains the polar metabolites.

3. Sample Preparation for Analysis:

-

Drying: Dry the metabolite extracts completely using a vacuum concentrator or a gentle stream of nitrogen gas.

-

Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the dried metabolites need to be chemically derivatized to increase their volatility. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

Reconstitution (for LC-MS and NMR): For Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) analysis, reconstitute the dried metabolites in a suitable solvent, such as a mixture of water and acetonitrile for LC-MS or a deuterated solvent for NMR.

4. Data Acquisition and Analysis:

-

Mass Spectrometry (MS): Analyze the samples using either GC-MS or LC-MS to separate and detect the labeled metabolites. The mass spectrometer will measure the mass-to-charge ratio of the ions, allowing for the identification and quantification of isotopologues (molecules that differ only in their isotopic composition).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used to analyze the labeled samples. While generally less sensitive than MS, NMR provides detailed information about the position of the isotopic labels within the molecule, which can be crucial for resolving complex metabolic pathways.

-

Data Analysis: The raw data from the MS or NMR analysis is processed to determine the isotopic enrichment in various metabolites. This information is then used in conjunction with metabolic models to calculate the metabolic fluxes.

Visualizing Metabolic Pathways and Workflows

Understanding the flow of atoms through metabolic networks is fundamental to interpreting the data from stable isotope tracing experiments. Graphviz diagrams can be used to visualize these complex relationships.

Caption: A generalized experimental workflow for metabolic labeling using this compound.

Caption: Key metabolic pathways involving L-Alanine and its entry into central carbon metabolism.

References

L-Alanine-1-13C,15N: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for L-Alanine-1-13C,15N. Designed for professionals in research and drug development, this document synthesizes critical information on maintaining the integrity of this isotopically labeled compound. Adherence to these guidelines is paramount for ensuring the accuracy and reproducibility of experimental results.

Introduction to this compound

This compound is a stable, non-radioactive isotopically labeled form of the amino acid L-alanine. The incorporation of a carbon-13 (¹³C) isotope at the carboxyl carbon and a nitrogen-15 (¹⁵N) isotope at the amino group allows for its use as a tracer in metabolic research and as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[1][2] Its chemical properties are nearly identical to its unlabeled counterpart, making it an invaluable tool in proteomics, metabolomics, and drug development.

Stability Profile and Degradation Pathways

The stability of this compound is crucial for its effective use. While stable isotopes themselves do not decay, the molecule can undergo chemical degradation under certain conditions.

Solid-State Stability: In its solid, crystalline form, L-Alanine is a relatively stable compound.[3] However, prolonged exposure to light, humidity, and high temperatures can lead to degradation. A key degradation pathway for solid alanine is deamination induced by radiation, which results in the formation of a stable free radical.[4] While primarily a concern for dosimetry applications, it highlights the molecule's sensitivity to energy input.

Solution Stability: The stability of this compound is significantly lower in solution compared to its solid state. The rate of degradation in solution is influenced by factors such as pH, temperature, and the presence of oxidizing agents.

Potential Chemical Degradation Pathways:

-

Oxidative Degradation: In the presence of strong oxidizing agents, the amino group can be cleaved.

-

Photolytic Degradation: Exposure to light, particularly UV radiation, can induce degradation.

-

Extreme pH: Both highly acidic and alkaline conditions can promote hydrolysis and other degradation reactions.

Biological Degradation: In biological systems, L-alanine is primarily degraded through transamination to pyruvate, a key intermediate in central metabolism. This process is catalyzed by the enzyme alanine aminotransferase.

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, it is imperative to adhere to the following storage guidelines. These recommendations are compiled from manufacturer data sheets and general best practices for isotopically labeled compounds.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Shelf Life (Typical) | Key Considerations |

| Solid | Room Temperature (15-25°C)[5] | 2-3 years | Store in a tightly sealed container, protected from light and moisture. |

| Solution | -20°C | 1 month | Prepare solutions fresh whenever possible. For short-term storage, use airtight vials and minimize freeze-thaw cycles. |

| -80°C | 6 months | Ideal for longer-term storage of stock solutions. Aliquoting is recommended to avoid repeated temperature fluctuations. |

Note: While a specific quantitative, time-course stability study for this compound is not publicly available, the provided shelf-life information is based on manufacturer recommendations for similar isotopically labeled amino acids.

Experimental Protocols for Stability Assessment

The following sections outline generalized protocols for assessing the stability of this compound. These methods are foundational and may require optimization for specific laboratory conditions and instrumentation.

Visual Inspection

A simple yet crucial first step in assessing stability is a visual inspection of the compound.

Methodology:

-

Carefully observe the solid this compound for any changes in color or appearance (e.g., discoloration, clumping).

-

For solutions, check for any precipitation, cloudiness, or color change.

-

Any deviation from the initial appearance may indicate degradation, and the material should be re-analyzed for purity.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for quantifying the purity of amino acids and detecting the presence of degradation products.

Methodology:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed.

-

Mobile Phase A: An aqueous buffer, such as 20 mM potassium dihydrogen phosphate adjusted to a specific pH (e.g., pH 2.85).

-

Mobile Phase B: Acetonitrile.

-

-

Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds.

-

Flow Rate: A flow rate of 1.0 mL/min is common.

-

Detection:

-

UV Detection: As L-alanine lacks a strong chromophore, derivatization with a UV-active agent (e.g., o-phthalaldehyde (OPA) or fluorenylmethyloxycarbonyl chloride (FMOC)) may be necessary for sensitive detection. Detection is typically performed at wavelengths corresponding to the absorbance maximum of the derivative.

-

Mass Spectrometry (MS) Detection: HPLC coupled with a mass spectrometer (LC-MS) can provide both quantification and identification of the parent compound and any degradation products without the need for derivatization.

-

-

Sample Preparation:

-

Accurately weigh a small amount of this compound and dissolve it in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject a known volume of the sample onto the HPLC system.

-

Integrate the peak area of this compound and any impurity peaks.

-

Calculate the purity as the percentage of the main peak area relative to the total peak area.

-

Isotopic Enrichment and Structural Integrity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique to confirm the isotopic labeling and structural integrity of the compound.

Methodology:

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., D₂O).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹⁵N detection.

-

Experiments:

-

¹H NMR: To confirm the overall structure and identify any proton-containing impurities.

-

¹³C NMR: To verify the enrichment of the ¹³C isotope at the C1 position. The signal for the labeled carbon will be significantly enhanced.

-

¹⁵N NMR: To confirm the enrichment of the ¹⁵N isotope. This may require a longer acquisition time due to the lower gyromagnetic ratio of ¹⁵N.

-

2D Heteronuclear Correlation Spectroscopy (e.g., HSQC): To confirm the connectivity between the ¹³C and ¹⁵N labels and their attached protons.

-

-

Data Analysis:

-

Process the NMR spectra using appropriate software.

-

Compare the chemical shifts and coupling constants to reference spectra or known values for L-alanine to confirm structural integrity.

-

The presence of unexpected signals may indicate the presence of degradation products or other impurities.

-

Identification of Degradation Products by Mass Spectrometry (MS)

Mass spectrometry is highly sensitive and can be used to identify and quantify the parent compound and potential degradation products.

Methodology:

-

Ionization Technique: Electrospray ionization (ESI) is commonly used for amino acids.

-

Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurements.

-

Sample Introduction: Samples can be introduced directly via infusion or, more commonly, as the eluent from an HPLC system (LC-MS).

-

Data Acquisition:

-

Full Scan MS: To obtain the mass-to-charge ratio (m/z) of the intact this compound and any other components in the sample.

-

Tandem MS (MS/MS): To fragment the parent ion and obtain structural information for both the parent compound and any potential degradation products.

-

-

Data Analysis:

-

Determine the accurate mass of the parent ion and compare it to the theoretical mass of this compound.

-

Analyze the fragmentation pattern to confirm the identity of the compound.

-

Search for masses corresponding to potential degradation products (e.g., the product of deamination).

-

Visualizations

The following diagrams illustrate key concepts related to the stability and analysis of this compound.

Caption: Factors influencing the stability of this compound.

Caption: Workflow for stability assessment of this compound.

Caption: Simplified potential degradation pathways for L-Alanine.

References

- 1. alexandraatleephillips.com [alexandraatleephillips.com]

- 2. CN105510497A - Quantitative detection method of L-alanyl-L-alanine - Google Patents [patents.google.com]

- 3. L-Alanine-13C3,15N 98 atom % 15N, 98 atom % 13C | 202407-38-3 [sigmaaldrich.com]

- 4. chempep.com [chempep.com]

- 5. L-Alanine (¹³Câ, 97-99%; Dâ, 97-99%; ¹âµN, 97-99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

Introduction to stable isotope labeling with L-Alanine-1-13C,15N

An In-depth Technical Guide to Stable Isotope Labeling with L-Alanine-1-13C,15N

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of this compound in stable isotope labeling studies. This dual-labeled amino acid is a powerful tool for tracing the metabolic fate of both carbon and nitrogen, offering deep insights into cellular metabolism, protein dynamics, and signaling pathways.

Core Principles and Applications

Stable isotope labeling with this compound involves the introduction of this non-radioactive, heavy isotope-labeled amino acid into a biological system.[1][2] Cells take up the labeled alanine and incorporate it into various metabolic pathways and newly synthesized proteins. By using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can trace the journey of the 13C and 15N atoms, providing quantitative data on metabolic fluxes and protein turnover.[3][4]

Key Applications:

-

Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic reactions to understand how cells utilize nutrients and generate energy.[]

-

Protein Turnover Studies: Measuring the rates of protein synthesis and degradation to investigate proteome dynamics in response to various stimuli or in disease states.

-

Metabolic Pathway Tracing: Elucidating the interconnectedness of metabolic pathways, such as glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism.

-

Biomarker Discovery: Identifying metabolic changes associated with disease or drug treatment.

Experimental Workflow

A typical stable isotope labeling experiment using this compound follows a structured workflow, from cell culture to data analysis. The specific details of the protocol may vary depending on the experimental goals and the biological system under investigation.

References

L-Alanine-1-13C,15N for tracing nitrogen flux in biological systems

An In-depth Technical Guide to L-Alanine-1-13C,15N for Tracing Nitrogen Flux in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled amino acids are indispensable tools for tracing metabolic pathways, quantifying protein turnover, and elucidating drug metabolism.[1] The dual-labeled substrate, this compound, offers a powerful approach to simultaneously track the flux of both carbon and nitrogen atoms through interconnected metabolic networks. This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation associated with using this compound for nitrogen flux analysis in various biological systems.

Alanine plays a pivotal role in cellular metabolism, acting as a key node linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism.[2] Its non-essential nature means it is readily synthesized and utilized by most organisms, making it an excellent tracer for central metabolic pathways.[3][4] The incorporation of both a heavy carbon (¹³C) at the first carbon position and a heavy nitrogen (¹⁵N) atom allows for precise tracking of its metabolic fate, providing quantitative insights into reaction rates and pathway activities.[5]

Core Concepts in Nitrogen Flux Analysis

The fundamental principle of using this compound is to introduce it into a biological system and monitor its incorporation into downstream metabolites. Alanine aminotransferase (ALT) catalyzes the reversible transfer of the ¹⁵N-amino group from alanine to α-ketoglutarate, forming ¹⁵N-glutamate and pyruvate containing the ¹³C label. This reaction is a critical entry point for the labeled nitrogen into the cellular amino acid pool.

Glutamate then serves as a primary nitrogen donor for the biosynthesis of other amino acids and nucleotides. Simultaneously, the ¹³C-labeled pyruvate can enter the TCA cycle to fuel bioenergetics or be used as a precursor for gluconeogenesis. By measuring the mass shifts in these downstream molecules using mass spectrometry, researchers can quantify the rate of nitrogen and carbon transfer, a process known as metabolic flux analysis (MFA).

Data Presentation: Quantitative Flux Analysis

The primary output of stable isotope tracing experiments is quantitative data on metabolic fluxes. These values, typically expressed in units of concentration per unit of biomass per unit of time (e.g., μmol·kg⁻¹·min⁻¹), allow for direct comparison of metabolic activities under different conditions.

| Parameter | Flux Rate (μmol·kg⁻¹·min⁻¹) | Biological System | Tracer(s) Used | Reference |

| Leucine Nitrogen Flux | 5.4 | In vivo (Dog) | L-[¹⁵N]leucine | |

| Leucine Carbon Flux | 3.7 | In vivo (Dog) | L-[U-¹⁴C]leucine | |

| Alanine Turnover Rate | 11.0 | In vivo (Dog) | L-[2,3,3,3-²H₄]alanine | |

| Leucine N Transfer to Alanine | 1.92 | In vivo (Dog) | L-[¹⁵N]leucine |

| Condition | AlaAT Activity (μmol NADH min⁻¹ mg⁻¹ protein) | Biological System | Notes | Reference |

| Control (No extra N) | 0.9 | Soybean Roots (Hypoxia) | Activity increased by a factor of 2 during hypoxia. | |

| + NO₃⁻ | 1.20 | Soybean Roots (Hypoxia) | Nitrate supply enhances AlaAT activity. | |

| + NH₄⁺ | 1.64 | Soybean Roots (Hypoxia) | Ammonium supply further increases AlaAT activity. |

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections outline generalized protocols for in vitro and in vivo experiments.

In Vitro Protocol: Cell Culture Labeling

This protocol is adapted for adherent cell lines and can be modified for suspension cultures.

-

Cell Seeding: Plate cells in standard growth medium and allow them to reach the desired confluency (typically 70-80%).

-

Media Preparation: Prepare a labeling medium by supplementing a base medium (lacking alanine) with a known concentration of this compound (e.g., the same concentration as in standard medium).

-

Labeling Initiation:

-

Aspirate the standard growth medium from the cells.

-

Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed ¹³C,¹⁵N-alanine labeling medium to the cells.

-

-

Incubation: Incubate the cells for a predetermined duration. The time required to reach isotopic steady state depends on the cell type and the specific pathways being investigated.

-

Metabolism Quenching and Metabolite Extraction:

-

Aspirate the labeling medium.

-

Immediately place the culture plate on dry ice or in a liquid nitrogen bath to quench all enzymatic activity.

-

Add 1 mL of ice-cold 80% methanol to each well.

-

Scrape the cells in the cold methanol and transfer the suspension to a microcentrifuge tube.

-

Vortex thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.

-

-

Sample Preparation for Analysis:

-

Centrifuge the cell extract at high speed (e.g., >13,000 x g) for 10-15 minutes at 4°C.

-

Transfer the supernatant, which contains the soluble metabolites, to a new tube.

-

Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

-

Resuspend the dried extracts in a suitable solvent for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

In Vivo Protocol: Animal Model Labeling

This protocol provides a framework for tracing nitrogen flux in a live animal model, such as a mouse.

-

Animal Preparation: Fast the animals for a specific period (e.g., 6 hours) to reduce metabolic variability from recent dietary intake.

-

Tracer Infusion:

-

Anesthetize the animal (e.g., with isoflurane).

-

Administer the this compound tracer via intravenous infusion (e.g., through the tail vein) at a constant rate. The duration of the infusion should be sufficient to approach isotopic steady state.

-

-

Tissue Collection:

-

At the end of the infusion period, collect blood samples.

-

Surgically resect the tumor and/or adjacent tissues of interest.

-

Immediately freeze the collected tissues in liquid nitrogen to quench metabolism.

-

-

Metabolite Extraction from Tissue:

-

Homogenize the frozen tissue samples in an ice-cold extraction solvent (e.g., 80:20 methanol:water at -80°C).

-

Proceed with the protein precipitation and sample preparation steps as described in the in vitro protocol (steps 5 and 6).

-

-

Mass Spectrometry Analysis: Analyze the prepared extracts using LC-MS/MS or GC-MS to determine the mass isotopomer distributions of alanine and other downstream metabolites. The data is then corrected for the natural abundance of isotopes to calculate the fractional enrichment.

Key Applications in Research and Drug Development

-

Understanding Disease Metabolism: Tracing nitrogen flux can reveal how metabolic pathways are reprogrammed in diseases like cancer, providing insights into tumor growth and potential therapeutic targets.

-

Drug Target Identification: By quantifying the impact of a drug candidate on specific metabolic pathways, researchers can validate its mechanism of action and identify novel drug targets.

-

Pharmacokinetics and Drug Metabolism: Stable isotopes are widely used as tracers in the drug development process to quantify the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities.

-

Nutritional Science: The N-flux model, often employing ¹⁵N-alanine, is used to quantify whole-body protein kinetics and assess the anabolic response to dietary protein, helping to determine optimal protein and amino acid consumption.

Conclusion

Metabolic labeling with this compound is a robust and informative technique for simultaneously dissecting central carbon and nitrogen metabolism. The protocols and concepts presented here provide a framework for conducting these experiments in both cell culture and in vivo models. Careful experimental design, particularly concerning labeling duration, sample preparation, and the choice of analytical platform, is critical for obtaining high-quality, interpretable data. The insights gained from dual-isotope tracing can significantly advance our understanding of metabolic regulation in health and disease, aiding in the development of novel therapeutic strategies.

References

Dual-Labeled L-Alanine-1-13C,15N: A Technical Guide to Unlocking Advanced Metabolic Insights

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic research and drug development, the ability to precisely trace and quantify the flux of molecules through complex biochemical pathways is paramount. Stable isotope labeling has emerged as a powerful and safe technique for these investigations. Among the array of available tracers, dual-labeled L-Alanine-1-13C,15N offers a unique set of advantages for elucidating the interconnectedness of carbon and nitrogen metabolism. This technical guide provides an in-depth exploration of the core benefits of utilizing this compound, complete with experimental methodologies, quantitative data analysis, and visualizations of key metabolic pathways.

Core Advantages of Dual-Labeled this compound

The strategic placement of a ¹³C label on the first carbon (the carboxyl group) and a ¹⁵N label on the amino group of L-alanine provides researchers with a versatile tool to simultaneously interrogate multiple facets of cellular metabolism. This dual-labeling strategy offers several key advantages over single-labeled isotopes:

-

Simultaneous Carbon and Nitrogen Tracing: The primary benefit lies in the ability to track the fate of both the carbon skeleton and the amino group of alanine within a single experiment. This is crucial for understanding the interplay between pathways such as the tricarboxylic acid (TCA) cycle, gluconeogenesis, and amino acid transamination.[1]

-

Enhanced Mass Spectrometry Analysis: The presence of two stable isotopes results in a significant mass shift in downstream metabolites. This larger mass difference between labeled and unlabeled molecules improves the accuracy and resolution of mass spectrometry-based quantification, particularly in complex biological matrices.

-

Comprehensive Metabolic Flux Analysis (MFA): In ¹³C-¹⁵N dual isotopic labeling experiments, the combined data allows for a more robust and comprehensive quantification of intracellular carbon and nitrogen fluxes.[1] This integrated approach provides a more complete picture of cellular metabolic activity compared to using single isotopes alone.

-

Insights into Protein Metabolism: For researchers in proteomics, dual-labeled amino acids are instrumental in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). While arginine and lysine are more commonly used in SILAC, the principle of using dual-labeled amino acids to achieve a significant mass shift for accurate protein quantification is a key advantage.[2][3]

-

Safety in In Vivo Studies: As stable isotopes, ¹³C and ¹⁵N are non-radioactive and pose no harm to living organisms. This makes L-Alanine-1-¹³C,¹⁵N an ideal tracer for in vivo studies in both preclinical models and human subjects, including vulnerable populations.

Quantitative Data Analysis

The use of L-Alanine-1-¹³C,¹⁵N allows for the precise quantification of metabolic flux through various pathways. While specific flux rates will vary depending on the biological system and experimental conditions, the following tables provide illustrative examples of the types of quantitative data that can be obtained. The data in Table 1 is derived from studies using single-labeled alanine isotopes and demonstrates the differential metabolism of the carbon and nitrogen components, highlighting the importance of a dual-labeling approach. Table 2, derived from ¹³C-alanine tracing studies, showcases the relative flux ratios in key metabolic decision points.

Table 1: Alanine Flux Rates with Different Isotopic Tracers in a Postabsorptive State

| Isotopic Tracer | Alanine Flux (μmol·kg⁻¹·h⁻¹) | Aspect of Alanine Metabolism Measured |

| [¹⁵N]alanine | 226 ± 7 | Nitrogen kinetics (transamination) |

| [1-¹³C]alanine | 297 ± 12 | Carboxyl carbon kinetics (decarboxylation) |

Data adapted from studies on single-labeled alanine to illustrate the distinct metabolic fates of the nitrogen and carbon components. The use of L-Alanine-1-¹³C,¹⁵N allows for the simultaneous measurement of these distinct kinetic profiles.

Table 2: Representative Metabolic Flux Ratios in Rat Liver Determined by ¹³C-Alanine Tracing

| Metabolic Flux Ratio | Description | Approximate Value (%) |

| Pyruvate Dehydrogenase / Pyruvate Carboxylase | Ratio of pyruvate entering the TCA cycle versus gluconeogenesis. | 28 |

| Phosphoenolpyruvate Kinase / PEP to Glucose | Ratio of phosphoenolpyruvate recycling versus flux towards glucose synthesis. | 42 |

This data, obtained from ¹³C-alanine tracing, demonstrates the type of quantitative pathway analysis achievable. Dual labeling with L-Alanine-1-¹³C,¹⁵N would provide additional layers of information regarding the nitrogen flux associated with these carbon transformations.[4]

Experimental Protocols

The successful application of L-Alanine-1-¹³C,¹⁵N in metabolic studies relies on meticulous experimental design and execution. The following protocols provide a general framework for in vitro and in vivo experiments.

In Vitro Metabolic Labeling with L-Alanine-1-¹³C,¹⁵N

Objective: To trace the metabolic fate of the carbon and nitrogen from L-alanine in cultured cells.

Materials:

-

Cultured cells of interest

-

Standard cell culture medium

-

Labeling medium: Standard medium lacking unlabeled L-alanine, supplemented with L-Alanine-1-¹³C,¹⁵N

-

Phosphate-buffered saline (PBS)

-

Cold methanol (80%)

-

Cell scrapers

-

Microcentrifuge tubes

-

Liquid nitrogen or dry ice

Procedure:

-

Cell Culture: Plate cells and grow until they reach the desired confluency (typically 70-80%).

-

Media Exchange: Aspirate the standard growth medium and wash the cells twice with pre-warmed PBS.

-

Labeling: Add the pre-warmed L-Alanine-1-¹³C,¹⁵N labeling medium to the cells. The duration of labeling will depend on the specific metabolic pathway and cell type being studied and should be optimized.

-

Metabolism Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and place the culture dish on dry ice or in liquid nitrogen.

-

Metabolite Extraction: Add ice-cold 80% methanol to the cells. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Protein Precipitation: Vortex the cell suspension thoroughly and incubate at -20°C for at least one hour to precipitate proteins.

-

Sample Preparation for Analysis: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. The supernatant contains the polar metabolites and is collected for analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry Analysis of Labeled Metabolites

Objective: To determine the isotopic enrichment in downstream metabolites.

Procedure:

-

Sample Derivatization (for GC-MS): The extracted metabolites are chemically modified to increase their volatility and thermal stability for gas chromatography. A common method is silylation.

-

Chromatographic Separation: The derivatized sample is injected into a gas chromatograph (GC) or liquid chromatograph (LC) to separate the different metabolites.

-

Mass Spectrometry Detection: The separated metabolites are introduced into a mass spectrometer. The instrument will detect the mass-to-charge ratio of the ions, allowing for the differentiation of labeled (heavier) and unlabeled (lighter) isotopologues of each metabolite.

-

Data Analysis: The resulting mass spectra are analyzed to determine the mass isotopomer distribution (MID) for each metabolite of interest. This data is then used to calculate metabolic fluxes.

Visualization of Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways that can be effectively traced using dual-labeled L-Alanine-1-¹³C,¹⁵N.

Alanine Metabolism and Entry into Central Carbon Metabolism

Caption: Transamination of L-Alanine-1-¹³C,¹⁵N by Alanine Transaminase (ALT).

Fate of ¹³C from L-Alanine-1-¹³C in Gluconeogenesis and the TCA Cycle

Caption: Divergence of the ¹³C label at the pyruvate hub.

Tracking the ¹⁵N Label in Amino Acid Metabolismdot

References

- 1. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 3. Quantitative proteomics using SILAC: Principles, applications, and developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of D- and L-[(13)C]alanine in rat liver detected by (1)H and (13)C NMR spectroscopy in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dynamic Trace: A Technical Guide to the Historical and Modern Application of 13C and 15N Labeled Amino Acids in Research

Abstract

The use of stable, non-radioactive isotopes, particularly Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), has revolutionized our understanding of biological systems. By incorporating these heavy isotopes into amino acids, researchers have been able to trace the metabolic fate of these fundamental building blocks of life, leading to paradigm-shifting discoveries in metabolism, protein dynamics, and cellular regulation. This in-depth technical guide provides a comprehensive overview of the historical development and modern applications of ¹³C and ¹⁵N labeled amino acids in research. It is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful techniques in their work. The guide details the seminal experiments that laid the foundation of the field, provides in-depth experimental protocols for key historical and contemporary methodologies, and presents quantitative data in a clear, comparative format. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the concepts and procedures discussed.

Historical Development: The Dawn of a Dynamic View of Metabolism

The early 20th century was marked by a "wear and tear" view of metabolism, where the chemical constituents of an organism were thought to be largely static, only being replaced as they wore out. This perspective was fundamentally challenged in the 1930s and 1940s by the pioneering work of Rudolf Schoenheimer and David Rittenberg at Columbia University.[1] Their introduction of stable isotope tracers ushered in a new era of biochemical research, revealing the "dynamic state of body constituents."[2][3]

Schoenheimer, a German-born American biochemist, in collaboration with Rittenberg, an American biochemist who was an expert in isotope chemistry, initially utilized deuterium (²H), a stable isotope of hydrogen, to label fatty acids and cholesterol and trace their metabolism.[1][4] This success led them to explore the use of the stable isotope of nitrogen, ¹⁵N, to investigate the more complex world of protein metabolism.

The Seminal Experiments of Schoenheimer and Rittenberg

Historical Experimental Protocol: Tracing ¹⁵N in Protein Metabolism

The experimental workflow of Schoenheimer and Rittenberg, while conceptually simple, required meticulous chemical synthesis and analytical precision for its time.

Figure 1: Experimental workflow of Schoenheimer and Rittenberg's ¹⁵N tracing experiments.

Detailed Methodologies:

-

¹⁵N-Labeled Amino Acid Synthesis: Early methods for synthesizing ¹⁵N-labeled amino acids, such as glycine, involved the amination of α-haloacids using ¹⁵N-labeled ammonia. The synthesis of other amino acids was more complex and represented a significant chemical undertaking at the time.

-

Animal Feeding and Sample Collection: Adult rats were maintained on a controlled diet to ensure they were in nitrogen balance. The ¹⁵N-labeled amino acid was then added to their food for a defined period. At various time points, animals were sacrificed, and tissues (e.g., liver, muscle) and urine were collected for analysis.

-

Protein Hydrolysis and Amino Acid Isolation: Proteins were extracted from the tissues and subjected to acid hydrolysis, typically using 6M HCl at elevated temperatures for several hours, to break the peptide bonds and release the constituent amino acids. Individual amino acids were then isolated through a series of chemical precipitation and crystallization steps.

-

¹⁵N Isotopic Analysis (The Rittenberg Technique): The isolated amino acid's amino group nitrogen was converted to nitrogen gas (N₂). This was achieved by reacting the ammonium salt of the amino acid with alkaline hypobromite in a vacuum, a method known as the Rittenberg technique. The resulting N₂ gas was then introduced into a custom-built mass spectrometer to measure the ratio of ¹⁵N¹⁴N to ¹⁴N¹⁴N, from which the atom % ¹⁵N enrichment could be calculated.

Quantitative Findings: The Half-Life of Proteins

Schoenheimer and his colleagues were able to quantify the rate of protein turnover by measuring the incorporation and decay of ¹⁵N in tissue proteins. They introduced the concept of the "half-life" of a protein, the time it takes for half of the protein molecules to be replaced. While their book "The Dynamic State of Body Constituents" primarily presents the conceptual framework, data from their original publications and subsequent analyses provide estimates of these early measurements.

| Tissue/Protein Fraction | Organism | Estimated Half-Life (days) |

| Liver Proteins | Rat | ~5-6 |

| Muscle Proteins | Rat | ~30 |

| Hemoglobin | Human | ~127 |

| Total Body Proteins | Rat | ~17 |

Note: These are approximate values compiled from various sources referencing Schoenheimer's work and represent a significant conceptual leap rather than precise modern measurements.

Modern Era: High-Throughput and High-Resolution Analysis

The fundamental principles established by Schoenheimer and Rittenberg laid the groundwork for the sophisticated techniques used today. The availability of commercially produced ¹³C and ¹⁵N labeled amino acids, coupled with advancements in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, has enabled researchers to probe metabolic pathways and protein dynamics with unprecedented detail and scale.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics

Developed in the early 2000s, SILAC has become a cornerstone of quantitative proteomics. This metabolic labeling strategy allows for the accurate comparison of protein abundance between different cell populations.

Figure 2: General experimental workflow for SILAC-based quantitative proteomics.

Detailed Experimental Protocol for SILAC:

-

Cell Culture and Labeling:

-

Two populations of cells are cultured in parallel.

-

The "light" population is grown in medium containing natural abundance amino acids (e.g., ¹²C₆-Lysine, ¹²C₆-Arginine).

-

The "heavy" population is grown in medium where specific essential amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-Lysine, ¹³C₆,¹⁵N₄-Arginine).

-

Cells are cultured for at least five passages to ensure near-complete incorporation of the labeled amino acids into the proteome.

-

Reagent Concentrations:

-

Dialyzed fetal bovine serum (10%) is used to minimize the concentration of unlabeled amino acids.

-

"Heavy" amino acids are typically added at the same concentration as their "light" counterparts in standard media (e.g., ¹³C₆-Lysine at ~146 mg/L, ¹³C₆-Arginine at ~84 mg/L).

-

-

-

Sample Preparation:

-

The "light" and "heavy" cell populations are harvested and combined in a 1:1 ratio based on cell number or protein concentration.

-

The combined cell pellet is lysed, and the proteins are extracted.

-

The protein mixture is then digested into peptides, most commonly with trypsin.

-

-

LC-MS/MS Analysis:

-

The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

-

In the MS1 scan, "light" and "heavy" peptide pairs, which are chemically identical but differ in mass, are detected.

-

In the MS2 scan, peptides are fragmented to determine their amino acid sequence.

-

-

Data Analysis and Quantification:

-

The relative abundance of a protein is determined by comparing the peak intensities or areas of the "heavy" and "light" peptide pairs in the MS1 spectra. Software packages like MaxQuant are commonly used for this analysis.

-

¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of metabolic pathways in living cells. By providing cells with a ¹³C-labeled substrate, such as ¹³C-glucose or ¹³C-glutamine, researchers can trace the path of the carbon atoms through the metabolic network.

Figure 3: General workflow for ¹³C-Metabolic Flux Analysis.

Detailed Experimental Protocol for ¹³C-MFA using GC-MS:

-

Isotopic Labeling:

-

Cells are cultured in a defined medium containing a ¹³C-labeled substrate, such as [1,2-¹³C₂]glucose or [U-¹³C₆]glucose, until isotopic steady state is reached.

-

-

Metabolite Quenching and Extraction:

-

To halt enzymatic activity and preserve the metabolic state of the cells, metabolism is rapidly quenched, often by submersion in cold methanol (-80°C).

-

Metabolites are then extracted from the cells.

-

-

Analysis of Proteinogenic Amino Acids by GC-MS:

-

A common approach in ¹³C-MFA is to analyze the labeling patterns of protein-derived amino acids, as they represent a stable and abundant pool of metabolic intermediates.

-

Proteins are hydrolyzed, and the resulting amino acids are derivatized to make them volatile for Gas Chromatography (GC) analysis.

-

GC-MS Parameters:

-

Derivatization: N-acetyl methyl esters (NACME) are a common derivatization for amino acids.

-

GC Column: A nonpolar column, such as a DB-5, is typically used.

-

Temperature Program: A temperature gradient is used to separate the derivatized amino acids (e.g., initial temp 70°C, ramped to 255°C).

-

Mass Spectrometer: Operated in selected ion monitoring (SIM) or scan mode to detect the mass isotopomer distributions of different amino acid fragments.

-

-

-

Flux Estimation:

-

The measured mass isotopomer distributions are used in computational models of cellular metabolism to estimate the flux through various pathways.

-

¹³C and ¹⁵N Labeling for Protein Structure Determination by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution. The use of ¹³C and ¹⁵N labeled amino acids is essential for NMR studies of proteins larger than ~10 kDa.

Figure 4: General workflow for protein structure determination using ¹³C/¹⁵N labeling and NMR.

Detailed Experimental Protocol for NMR Structure Determination:

-

Protein Expression and Labeling:

-

The protein of interest is typically overexpressed in E. coli grown in a minimal medium.

-

¹⁵NH₄Cl is provided as the sole nitrogen source for ¹⁵N labeling.

-

¹³C-glucose is provided as the sole carbon source for ¹³C labeling.

-

For larger proteins (>30 kDa), deuteration (²H labeling) is also employed to improve spectral quality.

-

-

Protein Purification:

-

The labeled protein is purified to homogeneity using standard chromatographic techniques.

-

-

NMR Data Acquisition:

-

A series of multi-dimensional NMR experiments are performed.

-

Triple-resonance experiments (e.g., HNCO, HN(CA)CO, HNCA, HNCACB) are used to link the backbone atoms of adjacent amino acids, which is crucial for sequential resonance assignment.

-

Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are used to identify protons that are close in space (< 5 Å), providing the distance restraints needed for structure calculation.

-

-

Structure Calculation:

-

The chemical shifts of the backbone and side-chain atoms are assigned to specific residues in the protein sequence.

-

The NOE data is converted into distance restraints.

-

Computational algorithms are used to calculate an ensemble of 3D structures that are consistent with the experimental restraints.

-

Conclusion

From the revolutionary discovery of the dynamic state of body constituents to the high-throughput quantification of entire proteomes and the elucidation of intricate metabolic fluxes, the journey of ¹³C and ¹⁵N labeled amino acids in research has been one of continuous innovation and discovery. The foundational work of Schoenheimer and Rittenberg not only overturned a long-held dogma but also provided the conceptual and methodological framework for generations of scientists. Today, the application of these stable isotopes, in conjunction with advanced analytical technologies, continues to be a driving force in biological and biomedical research, enabling a deeper understanding of health and disease at the molecular level. As we look to the future, the continued development of novel labeling strategies, analytical instrumentation, and computational tools promises to further expand the frontiers of what we can learn by tracing the paths of these fundamental building blocks of life.

References

- 1. Combination of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Substrate Trapping for the Detection of Transient Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rudolf Schoenheimer and the concept of the dynamic state of body constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The dynamic state of body constituents (Schoenheimer, 1939) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

Methodological & Application

Application Notes and Protocols: L-Alanine-1-13C,15N Labeling in Mammalian Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope labeling with amino acids in cell culture (SILAC) is a powerful and widely used technique in mass spectrometry (MS)-based quantitative proteomics.[1][2] This method involves the metabolic incorporation of "heavy" amino acids containing stable isotopes, such as ¹³C and ¹⁵N, into cellular proteins. L-Alanine-1-¹³C,¹⁵N is a specific isotopically labeled form of the non-essential amino acid L-Alanine, which plays a crucial role in cellular metabolism.[3] It is involved in sugar and acid metabolism, enhances the immune system, and serves as an energy source for muscle tissue, the brain, and the central nervous system.[3] By replacing the natural "light" amino acids with their "heavy" counterparts, researchers can accurately quantify changes in protein abundance and trace metabolic pathways within cells.[1]

This document provides a detailed protocol for the application of L-Alanine-1-¹³C,¹⁵N labeling in mammalian cell culture for metabolic flux analysis and quantitative proteomics.

Applications

The use of L-Alanine-1-¹³C,¹⁵N as a tracer in mammalian cell culture has several key applications:

-

Metabolic Flux Analysis (MFA): Tracing the ¹³C and ¹⁵N atoms from L-Alanine through various metabolic pathways allows for the quantification of intracellular metabolic fluxes. This is critical for understanding how cells regulate their metabolism under different physiological and pathological conditions.

-

Quantitative Proteomics (SILAC): L-Alanine-1-¹³C,¹⁵N can be used as one of the labeled amino acids in a SILAC experiment to achieve accurate relative quantification of proteins between different experimental conditions.

-

Drug Development: Understanding the metabolic rewiring in diseased cells, such as cancer cells, is crucial for developing targeted therapies. L-Alanine-1-¹³C,¹⁵N labeling can help identify metabolic vulnerabilities that can be exploited for drug development.

-

Amino Acid Metabolism Studies: This specific labeling pattern allows for the detailed investigation of alanine's role as a donor of both carbon and nitrogen in the biosynthesis of other amino acids and metabolites.

Experimental Protocol

This protocol outlines the general steps for L-Alanine-1-¹³C,¹⁵N labeling in adherent mammalian cell cultures. Optimization may be required for specific cell lines and experimental goals.

Materials

-

Mammalian cell line of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

-

L-Alanine-1-¹³C,¹⁵N (Cambridge Isotope Laboratories, Inc. or equivalent)

-

L-Arginine and L-Lysine (for standard SILAC, if applicable)

-

Labeling medium: Basal medium (e.g., DMEM) lacking L-Alanine, supplemented with L-Alanine-1-¹³C,¹⁵N and dFBS.

-

6-well cell culture plates

-

Liquid nitrogen or dry ice

-

Ice-cold 80% methanol

Procedure

-

Cell Seeding:

-

Seed cells in 6-well plates at a density that will allow them to reach approximately 80% confluency at the time of harvest.

-

Culture the cells in their complete growth medium at 37°C in a humidified incubator with 5% CO₂.

-

-

Adaptation to Labeling Medium (for SILAC):

-

For complete proteome labeling in SILAC experiments, cells need to be cultured for at least five cell doublings in the heavy labeling medium to ensure full incorporation of the labeled amino acid.

-

Prepare the "heavy" SILAC medium by supplementing the basal medium with L-Alanine-1-¹³C,¹⁵N, "heavy" L-Arginine (e.g., ¹³C₆,¹⁵N₄-Arg), "heavy" L-Lysine (e.g., ¹³C₆,¹⁵N₂-Lys), and dFBS.

-

Culture one population of cells in the "heavy" medium and a control population in a "light" medium containing the natural abundance amino acids.

-

-

Short-Term Labeling for Metabolic Flux Analysis:

-

Once cells have reached the desired confluency, aspirate the complete growth medium.

-

Gently wash the cells twice with pre-warmed PBS to remove any remaining "light" amino acids.

-

Add 1 mL of pre-warmed labeling medium containing L-Alanine-1-¹³C,¹⁵N to each well. The concentration of the labeled alanine should be similar to that in the standard culture medium.

-

Incubate the cells for a specific duration (e.g., from minutes to several hours) depending on the metabolic pathway of interest and its turnover rate.

-

-

Metabolism Quenching and Metabolite Extraction:

-

At the end of the labeling period, aspirate the labeling medium.

-

Immediately quench metabolism by placing the cell culture plate on dry ice or in a liquid nitrogen bath. This step is critical to halt all enzymatic activity and preserve the metabolic state of the cells.

-

Add 1 mL of ice-cold 80% methanol to each well.

-

Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

-

Vortex the suspension thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.

-

-

Sample Processing for Mass Spectrometry:

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

-